molecular formula C27H29ClN4O3 B14084170 Y2 Antagonist 36

Y2 Antagonist 36

Cat. No.: B14084170
M. Wt: 493.0 g/mol
InChI Key: WIHRUDKZTYLJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Y2 Antagonist 36, chemically designated as T4-[NPY(33–36)]4, is a peptide-based antagonist of the neuropeptide Y (NPY) Y2 receptor. It was developed using a template-assembled synthetic protein (TASP) strategy, where four copies of the NPY C-terminal fragment (residues 33–36, RQRY-NH₂) are covalently linked to a cyclic β-sheet-mimicking scaffold . This design ensures high selectivity and potency for the Y2 receptor, making it the first reported potent and selective Y2 antagonist .

Properties

Molecular Formula

C27H29ClN4O3

Molecular Weight

493.0 g/mol

IUPAC Name

N-[3-chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide

InChI

InChI=1S/C27H29ClN4O3/c1-27(2,19-8-5-4-6-9-19)26(34)30-20-11-12-22(21(28)18-20)31-14-16-32(17-15-31)25(33)24-23(35-3)10-7-13-29-24/h4-13,18H,14-17H2,1-3H3,(H,30,34)

InChI Key

WIHRUDKZTYLJLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=N4)OC)Cl

Origin of Product

United States

Preparation Methods

Peptide Fragment Synthesis

The C-terminal tetrapeptide fragment RQRY-NH₂ (NPY residues 33–36) is synthesized via solid-phase peptide synthesis (SPPS). Using Fmoc (fluorenylmethyloxycarbonyl) chemistry, each residue is sequentially added to a resin-bound chain. Coupling reactions are activated by agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), with deprotection steps utilizing piperidine in dimethylformamide (DMF). Following chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase high-performance liquid chromatography (HPLC).

Covalent Conjugation to Template

Four copies of the RQRY-NH₂ fragment are covalently linked to the cyclic template through thioether or maleimide chemistry, ensuring uniform orientation and spacing. The reaction is conducted under inert atmospheric conditions to prevent oxidation, with purification achieved through size-exclusion chromatography to isolate the final T4-[NPY(33–36)]4 product.

Structural Validation and Optimization

The geometric arrangement of the peptide fragments on the TASP scaffold is validated using circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR). These analyses confirm the preservation of β-sheet conformations essential for Y2 receptor binding. Modifications to the template’s rigidity or peptide spacing have been shown to diminish antagonist potency, underscoring the precision required in this synthetic strategy.

Pharmacological Characterization

Binding Affinity Assays

T4-[NPY(33–36)]4 exhibits a Y2 receptor binding affinity (IC₅₀) of 67.2 nM, as measured in competitive displacement assays using LN319 cells expressing human Y2 receptors. No significant binding to Y1 receptors is observed at concentrations up to 10 µM, highlighting its selectivity.

Functional Antagonism

In vitro functional assays demonstrate that T4-[NPY(33–36)]4 acts as a competitive antagonist, shifting the dose-response curve of NPY-induced calcium mobilization in LN319 cells. Presynaptic Y2 receptor modulation is further confirmed in noradrenaline release studies, yielding a pA₂ value of 8.48.

Synthetic Challenges and Solutions

Steric Hindrance in Conjugation

The conjugation of four peptide fragments to a compact cyclic template introduces steric challenges. Kinetic studies reveal that staggered addition of fragments—rather than simultaneous coupling—improves reaction yields by reducing intermolecular collisions.

Purification of High-Molecular-Weight Constructs

The TASP product’s molecular weight (~5 kDa) necessitates specialized purification techniques. Multi-step HPLC with gradient elution (acetonitrile/water + 0.1% TFA) effectively separates the target compound from incomplete conjugates or free peptides.

Comparative Analysis with Later Y2 Antagonists

While T4-[NPY(33–36)]4 pioneered Y2 antagonism, subsequent compounds like JNJ-31020028 have adopted small-molecule designs. These later antagonists utilize carbamate linkages and diphenylcarbinol cores, synthesized via modular routes such as:

  • Chloroformate coupling : Reacting α,α-diphenylpiperidino-4-methanol with aryl chloroformates.
  • Microwave-assisted displacement : Substituting chloro groups with piperazine under microwave irradiation to accelerate reaction kinetics.

However, these methods eschew the peptide-based specificity of T4-[NPY(33–36)]4, favoring metabolic stability over native ligand mimicry.

Industrial-Scale Production Considerations

Although no industrial synthesis protocols are publicly documented for T4-[NPY(33–36)]4, peptide manufacturing best practices suggest:

  • Automated SPPS systems for reproducible fragment synthesis.
  • Lyophilization as the final step to ensure long-term stability.
  • Quality control via mass spectrometry (MS) and amino acid analysis (AAA) to verify batch consistency.

Chemical Reactions Analysis

Impact of Substituents on Antagonist Activity

  • Replacement of the ethoxy group with a methoxy, isopropoxy, or trifluoromethoxy group resulted in decreased potency, indicating a hydrophobic pocket with steric constraints at the binding site .

  • The n-propyl analogue was less potent than the ethoxy analogue SF-11, suggesting that a hydrogen-bond acceptor and an optimal hydrophobic group at this position would improve antagonist activity .

  • The diethylamine analogue 8 showed an almost 3-fold increase in potency compared to SF-11. The dimethyl amine analogue 7 , as well as cyclic amines 9 and 10 were also investigated .

Positional Effects on Phenyl Ring A

  • 3-substituted analogues 20 and 21 were less potent than the corresponding 4-substituted analogues 2 and 6 , except for compound 22 , which displayed similar potency to 11 but exhibited partial antagonism .

  • The chloro (24 ) and cyano (25 and 26 ) groups were tolerated at the 3-position but did not significantly improve potency compared to the corresponding 4-substituted analogues 8 , SF-11, and 3 .

  • Incorporation of methyl (27 ), trifluoromethyl (28 ), and chloro (29 ) groups at the 2-position resulted in a complete loss of activity, whereas the fluoro (30 ) group was tolerated .

Modifications of Diphenylcarbinol (B)

The removal of either one of the phenyl rings (31 ) or the hydroxyl group of the diphenylcarbinol (34–36 ) was detrimental to activity . Methylation of the hydroxyl group (35 ) abolished activity, signifying the necessity of a hydrogen-bond donor. The piperazine analogue 36 retained activity, in contrast to the piperidine analogue 32 , supporting the requirement of a hydrogen-bond donor . Replacement of one of the phenyl rings with a cyclohexyl group (38 ) resulted in a complete loss of activity. The heteroaryl analogues such as pyridin-2-yl 40 and thiophen-3-yl 41 were also studied .

Carbamate Analogues

Carbamate analogues 51–65 were prepared by reacting α,α-diphenylpiperidino-4-methanol with aryl chloroformates (obtained from the reaction of phenols with triphosgene) in the presence of iPr2EtN. Non-commercially available phenols were prepared by converting the appropriate aryl fluoride into the corresponding phenol with 2-butyn-1-ol and potassium *tert-*butoxide in DMSO .

Importance of Position 4 on Phenyl Ring A

Substitution at the 4-position of phenyl ring A is important for antagonist activity, as 3-substituted analogues 64 and 65 displayed no activity .

Structural Insights from Y2R-JNJ-31020028 Complex

The crystal structure of Y2R bound to the selective antagonist JNJ-31020028 reveals a ligand-binding pocket formed by residues from the first extracellular loop (ECL1) and helices II–VII of Y2R . Key residues involved in ligand recognition include Y1102.64A, W116ECL1A, V1263.28A, F3077.35A, and F3077.35E . The fluorine atom in the central phenyl core forms a hydrogen bond with the side chain of Q1303.32 .

Table of Y2 Receptor Antagonists and Their Activities

CompdR1R2R3Y2 IC50 a (μM)
SF-11HHOC2H50.199
1HHHNA
2HHOCH31.1
3HHOPri1.77
4HHOCF31.047
5HHnC3H70.777
6HHCF30.178
7HHN(CH3)20.612
8HHN(C2H5)20.072
9HHPyrrolidin-1-yl1.2
10HHPiperidin-1-yl0.271 b
11HHCO2C2H50.207
12HHCONHCH31.419
13HHCONHC2H50.206
14HHCON(CH3)20.301
15HHCON(C2H5)20.078
16HHSO2N(CH3)20.019
17HHSO2N(C2H5)20.136
18HHSO2-pyrrolidin-yl0.117
19HHSO2NHC2H50.121
20HOCH3H8.162 b
21HCF3HNA
22HCO2C2H5H0.238 b
23HCF3OCH36.079 b
24HClN(C2H5)20.085
25HCNOC2H50.323
26HCNOPri0.899
27CH3HOC2H5NA
28CF3HOC2H5NA
29ClHCF3NA
30FHOC2H51.35

a All compounds were inactive at NPY Y1 receptor; the highest concentration tested in the assay was 10 μM, (NA = not active) .

b exhibited partial antagonism .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Binding Affinity : IC₅₀ = 567.2 nM for Y2 receptors (LN319 cells) vs. IC₅₀ = 56.6 µM for Y1 receptors (SK-N-MC cells), demonstrating >100-fold selectivity .
  • Functional Antagonism: Shifts the NPY 13–36 (Y2 agonist) dose-response curve in calcium mobilization assays (pA₂ = 8.48) . Inhibits Y2-mediated suppression of norepinephrine release in rat hypothalamic synaptosomes (IC₅₀ = 562 nM) .
  • No Intrinsic Agonism: Lacks activity in cAMP inhibition assays up to 10 µM .

Comparison with Similar Compounds

Binding Affinity and Selectivity

The selectivity and binding potency of T4-[NPY(33–36)]4 are compared with other Y2 antagonists and related compounds in Table 1.

Table 1: Binding Affinity and Selectivity Profiles

Compound Y2 IC₅₀ (nM) Y1 IC₅₀ (nM) Selectivity (Y2/Y1) Class
T4-[NPY(33–36)]4 567.2 56,600 100 Peptidomimetic
BIIE0246 2.3* >10,000* >4,348 Non-peptide
NPY 13–36 (Agonist) 0.126 >10,000 >79,365 Peptide
Leu-31, Pro-34 NPY >10,000 0.085 <0.001 Peptide (Y1)

*Data from and .

  • T4-[NPY(33–36)]4 : Exhibits moderate Y2 affinity but exceptional selectivity over Y1 receptors. Its peptidomimetic structure avoids off-target interactions with angiotensin or muscarinic receptors .
  • BIIE0246: A non-peptide antagonist with superior Y2 affinity (IC₅₀ = 2.3 nM) and selectivity (>4,348-fold over Y1), making it a more potent tool for in vivo studies .
  • NPY 13–36 : A Y2-selective agonist with picomolar affinity, highlighting the structural requirements for receptor activation vs. antagonism .

Functional Antagonism in Cellular Assays

Table 2: Functional Antagonism in Key Assays

Compound Calcium Mobilization (pA₂) Norepinephrine Release (IC₅₀) cAMP Inhibition
T4-[NPY(33–36)]4 8.48 562 nM No effect
BIIE0246 9.1* 12 nM* No effect*
NPY 13–36 Agonist (EC₅₀ = 0.126 nM) Agonist (IC₅₀ = 6.5 nM) Agonist

*Data inferred from and .

  • T4-[NPY(33–36)]4 : Acts as a competitive antagonist, shifting agonist dose-response curves without affecting maximal responses. Its pA₂ value (8.48) reflects strong receptor occupancy .
  • BIIE0246: Higher potency in functional assays, likely due to non-peptide stability and improved pharmacokinetics .

Structural and Mechanistic Insights

  • Peptidomimetic vs. Non-peptide Design: T4-[NPY(33–36)]4 retains the C-terminal RQRY motif critical for Y2 binding but stabilizes it on a synthetic scaffold to prevent degradation . BIIE0246 and small-molecule antagonists (e.g., compounds in ) use aromatic and heterocyclic groups to mimic peptide interactions, enhancing metabolic stability .
  • Receptor Interaction: T4-[NPY(33–36)]4 competes with NPY 13–36 at the Y2 ligand-binding site, confirmed by Schild analysis . Non-peptide antagonists like BIIE0246 may bind allosterically, as suggested by their distinct structure-activity relationships .

Limitations and Advantages

  • Limitations: Moderate affinity and peptide instability limit in vivo applications .
  • BIIE0246: Advantages: Nanomolar potency and non-peptide stability suit in vivo studies . Limitations: Potential off-target effects at higher concentrations (e.g., α1B-adrenergic interaction at 20 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.